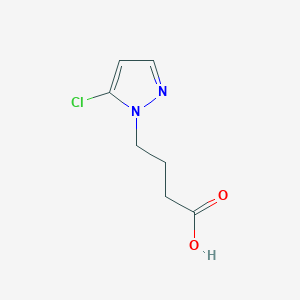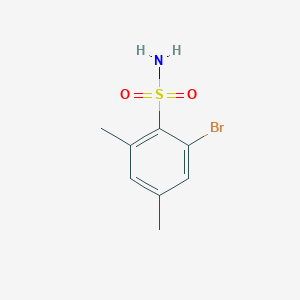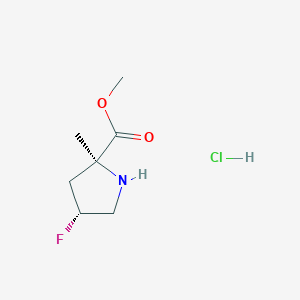![molecular formula C7H13ClFNO B15227150 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-5-oxa-2-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for scale-up, yield, and purity. The reaction conditions are carefully controlled to maintain the integrity of the spiro structure.
化学反応の分析
Types of Reactions: 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as photochromic materials.
作用機序
The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different ring sizes.
2-Oxa-7-azaspiro[3.5]nonane: A related compound with a different substitution pattern.
5-Oxa-2-azaspiro[3.5]nonane hydrochloride: A compound with a similar core structure but lacking the fluorine substitution.
Uniqueness: 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C7H13ClFNO |
|---|---|
分子量 |
181.63 g/mol |
IUPAC名 |
8-fluoro-5-oxa-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-6-1-2-10-7(3-6)4-9-5-7;/h6,9H,1-5H2;1H |
InChIキー |
LSSVQUURCDTYCD-UHFFFAOYSA-N |
正規SMILES |
C1COC2(CC1F)CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)


![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)




![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)
